molecular formula C11H9N3O B12952374 5H-pyrido[3,4-b][1,4]benzoxazin-4-amine

5H-pyrido[3,4-b][1,4]benzoxazin-4-amine

Katalognummer: B12952374
Molekulargewicht: 199.21 g/mol
InChI-Schlüssel: VARNRWNVQLVEPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5H-pyrido[3,4-b][1,4]benzoxazin-4-amine is a heterocyclic compound that features a fused ring system consisting of a pyridine ring and a benzoxazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5H-pyrido[3,4-b][1,4]benzoxazin-4-amine typically involves the fusion of pyridine and benzoxazine rings. One common method involves the reaction of 2-aminopyridine with salicylaldehyde under acidic conditions to form the intermediate Schiff base, which is then cyclized to form the desired compound . Another approach involves the use of 2-chloropyridine and 2-aminophenol in the presence of a base to facilitate the cyclization reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as palladium or copper may be employed to improve reaction efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

5H-pyrido[3,4-b][1,4]benzoxazin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities

    Reduction: Reduced derivatives with hydrogenated functionalities

    Substitution: Substituted derivatives with various functional groups

Wirkmechanismus

The mechanism of action of 5H-pyrido[3,4-b][1,4]benzoxazin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5H-pyrido[3,4-b][1,4]benzoxazin-4-amine is unique due to its specific ring fusion and the presence of both nitrogen and oxygen heteroatoms, which contribute to its distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential for diverse applications make it a valuable compound in scientific research and industry.

Eigenschaften

Molekularformel

C11H9N3O

Molekulargewicht

199.21 g/mol

IUPAC-Name

5H-pyrido[3,4-b][1,4]benzoxazin-4-amine

InChI

InChI=1S/C11H9N3O/c12-7-5-13-6-10-11(7)14-8-3-1-2-4-9(8)15-10/h1-6,14H,12H2

InChI-Schlüssel

VARNRWNVQLVEPL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)NC3=C(O2)C=NC=C3N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.